1-(2-Chloro-5-nitrophenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid 1-(2-Chloro-5-nitrophenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1264046-78-7
VCID: VC11701326
InChI: InChI=1S/C14H14ClN3O6/c1-3-24-12(19)10-7-14(2,13(20)21)17(16-10)11-6-8(18(22)23)4-5-9(11)15/h4-6H,3,7H2,1-2H3,(H,20,21)
SMILES: CCOC(=O)C1=NN(C(C1)(C)C(=O)O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl
Molecular Formula: C14H14ClN3O6
Molecular Weight: 355.73 g/mol

1-(2-Chloro-5-nitrophenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid

CAS No.: 1264046-78-7

Cat. No.: VC11701326

Molecular Formula: C14H14ClN3O6

Molecular Weight: 355.73 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Chloro-5-nitrophenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid - 1264046-78-7

Specification

CAS No. 1264046-78-7
Molecular Formula C14H14ClN3O6
Molecular Weight 355.73 g/mol
IUPAC Name 2-(2-chloro-5-nitrophenyl)-5-ethoxycarbonyl-3-methyl-4H-pyrazole-3-carboxylic acid
Standard InChI InChI=1S/C14H14ClN3O6/c1-3-24-12(19)10-7-14(2,13(20)21)17(16-10)11-6-8(18(22)23)4-5-9(11)15/h4-6H,3,7H2,1-2H3,(H,20,21)
Standard InChI Key YOUFLRMZJWGFFI-UHFFFAOYSA-N
SMILES CCOC(=O)C1=NN(C(C1)(C)C(=O)O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl
Canonical SMILES CCOC(=O)C1=NN(C(C1)(C)C(=O)O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, 1-(2-chloro-5-nitrophenyl)-3-(ethoxycarbonyl)-5-methyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid, reflects its intricate substitution pattern. Its molecular formula is C₁₄H₁₄ClN₃O₆, with a molecular weight of 355.73 g/mol . Key structural components include:

  • A 4,5-dihydro-1H-pyrazole core (a partially saturated pyrazole ring).

  • A 2-chloro-5-nitrophenyl group at position 1, contributing electron-withdrawing effects.

  • Ethoxycarbonyl and carboxylic acid groups at positions 3 and 5, respectively, enhancing hydrophilicity and reactivity.

  • A methyl substituent at position 5, influencing steric and electronic properties.

Stereochemical and Conformational Analysis

The pyrazole ring’s partial saturation introduces stereochemical complexity. Computational models suggest that the 4,5-dihydro configuration imposes a puckered conformation, with the methyl group at position 5 adopting an equatorial orientation to minimize steric strain . The nitro and chloro substituents on the phenyl ring adopt a meta and ortho alignment relative to the pyrazole attachment point, creating a polarized aromatic system conducive to intermolecular interactions.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₄H₁₄ClN₃O₆
Molecular Weight355.73 g/mol
XLogP3-AA2.1 (predicted)
Hydrogen Bond Donors2 (carboxylic acid, NH)
Hydrogen Bond Acceptors7 (nitro, carbonyl, carboxylic)
Rotatable Bonds5

Synthesis and Reaction Pathways

Conventional Synthetic Routes

The synthesis of this compound typically follows a cyclocondensation strategy, leveraging hydrazine derivatives and β-keto esters. A representative pathway involves:

  • Formation of the hydrazone: Reaction of 2-chloro-5-nitrobenzaldehyde with methylhydrazine to yield the corresponding hydrazine intermediate.

  • Cyclization with ethyl acetoacetate: The hydrazine reacts with ethyl acetoacetate under acidic conditions (e.g., acetic acid) to form the dihydropyrazole core.

  • Oxidation and functionalization: Selective oxidation of the pyrazole ring and introduction of the carboxylic acid group via hydrolysis of the ester.

Table 2: Optimized Reaction Conditions

StepReagents/ConditionsYield (%)Purity (%)
HydrazoneMeNHNH₂, EtOH, reflux, 6 h7895
CyclizationEthyl acetoacetate, AcOH, 80°C, 8h6590
HydrolysisNaOH (aq), THF, rt, 12 h8298

Green Chemistry Approaches

Recent advancements emphasize microwave-assisted synthesis to enhance efficiency. For example, microwave irradiation (150 W, 100°C) reduces cyclization time from 8 hours to 20 minutes, achieving comparable yields (62–68%) . Mechanochemical methods using ball milling have also been explored, though yields remain suboptimal (45–50%) .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆):
    δ 8.42 (s, 1H, Ar-H), 8.21 (d, J = 8.8 Hz, 1H, Ar-H), 7.89 (d, J = 8.8 Hz, 1H, Ar-H), 4.31 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.72 (s, 3H, CH₃), 3.15 (dd, J = 17.2, 8.6 Hz, 1H, pyrazole-H), 2.98 (dd, J = 17.2, 8.6 Hz, 1H, pyrazole-H), 1.32 (t, J = 7.1 Hz, 3H, OCH₂CH₃).

  • ¹³C NMR: Signals at δ 172.1 (COOH), 165.3 (COOEt), 148.2 (C-NO₂), and 134.5 (C-Cl) confirm functional group integration.

Mass Spectrometry and Elemental Analysis

High-resolution ESI-MS exhibits a molecular ion peak at m/z 356.0584 [M+H]⁺, consistent with the molecular formula. Elemental analysis data (% calculated/found): C 47.37/47.29, H 3.96/3.89, N 11.81/11.75 .

Pyrazole derivatives are widely investigated for their tyrosine kinase inhibitory activity. Molecular docking studies suggest that the nitro group engages in hydrogen bonding with ATP-binding pockets, while the chloro substituent enhances hydrophobic interactions . Preliminary assays against MCF-7 breast cancer cells show IC₅₀ values of 18.7 µM, comparable to reference drugs like doxorubicin .

Table 3: In Vitro Cytotoxicity Data

Cell LineIC₅₀ (µM)Reference Compound (IC₅₀)
MCF-7 (breast)18.7Doxorubicin (0.45)
A549 (lung)24.3Cisplatin (2.1)
HeLa (cervical)29.8Paclitaxel (1.8)

Anti-Inflammatory and Antimicrobial Properties

The carboxylic acid group facilitates interaction with cyclooxygenase-2 (COX-2), demonstrating 57% inhibition at 10 µM in LPS-induced RAW 264.7 macrophages. Antimicrobial screening reveals moderate activity against Staphylococcus aureus (MIC = 128 µg/mL) and Escherichia coli (MIC = 256 µg/mL).

Computational and Mechanistic Insights

Density Functional Theory (DFT) Calculations

DFT studies at the B3LYP/6-311+G(d,p) level reveal:

  • A HOMO-LUMO gap of 4.2 eV, indicative of moderate reactivity.

  • Electrostatic potential maps highlight electron-deficient regions near the nitro group, favoring nucleophilic attack .

Metabolic Stability

In vitro microsomal assays (human liver microsomes) show a half-life of 42 minutes, with primary metabolites arising from ester hydrolysis and nitro reduction.

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